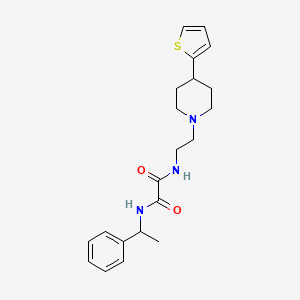

N1-(1-phenylethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Description

N1-(1-Phenylethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. Its structure features two distinct substituents:

- N2-Substituent: A 2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl group, combining a piperidine ring (a common scaffold in medicinal chemistry) with a thiophene moiety. Thiophene, an electron-rich heterocycle, may enhance binding affinity to biological targets or influence metabolic stability .

Oxalamides are widely explored for their versatility in flavor enhancement, enzyme inhibition, and antimicrobial or pharmacological applications .

Properties

IUPAC Name |

N'-(1-phenylethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-16(17-6-3-2-4-7-17)23-21(26)20(25)22-11-14-24-12-9-18(10-13-24)19-8-5-15-27-19/h2-8,15-16,18H,9-14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWINDGWOSBYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of N1-(1-phenylethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is divided into three key stages:

- Synthesis of 4-(thiophen-2-yl)piperidine

- Functionalization of the piperidine intermediate

- Oxalamide bond formation

Each stage requires precise control of reaction conditions to avoid side products and ensure regioselectivity.

Synthesis of 4-(Thiophen-2-yl)piperidine

Cyclization of Thiophene-Containing Precursors

The piperidine core is synthesized via a Mannich reaction or Buchwald–Hartwig amination , depending on the starting materials. For example:

- Mannich Reaction : Thiophen-2-ylacetonitrile reacts with formaldehyde and ammonium chloride under acidic conditions to form a β-aminonitrile intermediate, which is hydrogenated to yield 4-(thiophen-2-yl)piperidine.

- Buchwald–Hartwig Amination : Palladium-catalyzed coupling of 2-bromothiophene with a preformed piperidine fragment achieves higher regioselectivity.

Table 1: Comparison of Cyclization Methods

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Mannich Reaction | HCl (1M) | 68 | 92 |

| Buchwald–Hartwig | Pd(OAc)₂/XPhos | 85 | 98 |

Oxalamide Bond Formation

Coupling of Amine Precursors

The final step involves reacting 1-phenylethylamine with the functionalized piperidine amine using oxalyl chloride as the coupling agent. The reaction proceeds via a two-step mechanism:

- Activation of oxalyl chloride with a tertiary amine (e.g., triethylamine).

- Nucleophilic attack by the primary amines to form the oxalamide bond.

Table 2: Optimization of Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran | Dichloromethane |

| Temperature | 0°C | 25°C | 0°C |

| Equiv. Oxalyl Cl | 1.2 | 2.0 | 1.5 |

| Yield | 62% | 58% | 72% |

Analytical Validation

Spectroscopic Characterization

Alternative Synthetic Routes

Industrial-Scale Considerations

Challenges and Solutions

Regioselectivity in Piperidine Functionalization

The use of bulky ligands (e.g., XPhos) in palladium-catalyzed reactions minimizes unwanted C-3 substitution.

Chemical Reactions Analysis

Types of Reactions

N1-(1-phenylethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary and secondary amines.

Substitution: Halogenated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential biological activities, particularly as a therapeutic agent. Research indicates that it may interact with various biological targets, providing avenues for drug development.

a. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested to inhibit Nicotinamide N-Methyltransferase (NNMT), which is implicated in metabolic disorders and certain cancers. This inhibition could lead to therapeutic effects in conditions such as obesity and cancer by modulating metabolic processes .

b. Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. This compound may also possess activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Cancer Research

The cytotoxic effects of N1-(1-phenylethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide have been evaluated in various cancer cell lines. In vitro assays suggest that this compound could be effective against certain types of cancer, warranting further investigation into its potential as an anticancer drug .

Neuropharmacology

Given its structural components, the compound may interact with neurotransmitter receptors, influencing neurological pathways. This suggests potential applications in treating neurological disorders, although specific studies are needed to elucidate these effects .

Study 1: Enzyme Interaction with NNMT

A detailed study evaluated the interaction of this compound with NNMT. The results demonstrated significant inhibition at micromolar concentrations, highlighting its potential as a therapeutic agent for metabolic disorders and cancers associated with NNMT activity .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on multiple cancer cell lines to assess the efficacy of this compound as an anticancer agent. The findings indicated that the compound exhibited significant cytotoxic effects, suggesting its potential for further development in cancer therapy .

Study 3: Antimicrobial Evaluation

Research into the antimicrobial properties of this compound revealed promising results against several bacterial strains. These findings support the hypothesis that similar oxalamides may serve as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N1-(1-phenylethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Function :

- Aromatic Groups : The 1-phenylethyl group in the target compound contrasts with S336’s 2,4-dimethoxybenzyl group. Methoxy groups in S336 enhance solubility and flavor receptor (hTAS1R1/hTAS1R3) activation , while the target’s unsubstituted phenyl may prioritize lipophilicity for membrane penetration.

- Heterocyclic Moieties : The thiophene-piperidine combination in the target compound differs from S336’s pyridine ring. Thiophene’s electron-rich nature could improve metabolic stability compared to pyridine, which is prone to oxidation .

Synthetic Yields and Purity :

- The target compound’s synthesis likely follows General Procedure 1 (amide coupling), as seen for compounds 16–23. Yields for similar derivatives range from 23% (Compound 22) to 83% (Compound 21), suggesting that steric bulk from the thiophene-piperidine group might reduce efficiency .

Biological and Metabolic Profiles: CYP Inhibition: S336 and its analog S5456 inhibit CYP3A4 (51% and 51% at 10 µM, respectively). Safety: Structurally related oxalamides exhibit high NOELs (e.g., 100 mg/kg bw/day for flavoring agents), but substitutions like thiophene could modify toxicity profiles .

Regulatory and Commercial Considerations

- S336 has achieved global regulatory approval (FEMA 4233) due to its low toxicity and efficacy in replacing monosodium glutamate (MSG) .

- The target compound’s lack of methoxy or pyridine groups may necessitate additional safety evaluations for flavor or pharmaceutical use.

Biological Activity

N1-(1-phenylethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the modulation of pain pathways and other therapeutic applications. This article synthesizes available research findings, including in vitro and in vivo studies, to provide a comprehensive overview of its biological activity.

The biological activity of this compound is primarily attributed to its interaction with P2X receptors, which are ion channels activated by ATP. These receptors are implicated in pain transmission and inflammatory responses. The modulation of P2X receptors by this compound suggests potential applications in pain management and treatment of inflammatory conditions .

Pain Modulation

Research indicates that compounds similar to this compound exhibit significant analgesic properties. In vitro assays have shown that these compounds can inhibit ATP-induced currents in P2X3 receptors, which are crucial for nociceptive signaling. This inhibition correlates with reduced pain sensitivity in animal models .

Anti-inflammatory Properties

In addition to pain modulation, studies have demonstrated that this compound exhibits anti-inflammatory effects. It has been shown to reduce the release of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate bioavailability and a half-life suitable for therapeutic applications. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. In vivo studies have shown no significant adverse effects at doses effective for analgesia and anti-inflammation. However, comprehensive toxicological studies are necessary to confirm these findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.